LacMP per OAc

Übersicht

Beschreibung

LacMP per OAc is a versatile chemical compound used in various scientific research applications. It is known for its unique properties that make it valuable in fields such as catalysis, drug delivery, and materials synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of LacMP per OAc involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure the consistent quality of the final product. The use of advanced analytical techniques is also common to monitor the progress of the reaction and to ensure the purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: LacMP per OAc undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents used with this compound include hypervalent iodine compounds such as phenyliodine diacetate (PIDA) and (diacetoxyiodo)benzene.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used in the reduction reactions involving this compound.

Substitution: Substitution reactions may involve reagents like halides and nucleophiles under specific conditions to replace functional groups in the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

LacMP per OAc has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including C-H functionalization and heterocyclic ring construction.

Biology: The compound is utilized in the study of biological pathways and molecular interactions.

Medicine: this compound is explored for its potential in drug delivery systems due to its ability to interact with biological molecules.

Industry: It is employed in the synthesis of advanced materials and in the development of new industrial processes.

Wirkmechanismus

The mechanism by which LacMP per OAc exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate . This process involves the formation of intermediate species that play a crucial role in the overall reaction mechanism.

Vergleich Mit ähnlichen Verbindungen

LacMP per OAc can be compared with other similar compounds such as:

Phenyliodine diacetate (PIDA): Both compounds are used as oxidizing agents in organic synthesis, but this compound may offer unique advantages in terms of reactivity and selectivity.

(Diacetoxyiodo)benzene: Similar to PIDA, this compound is also used in oxidation reactions and shares some common applications with this compound.

The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, making it a valuable compound in various scientific fields.

Biologische Aktivität

LacMP per OAc, a compound derived from the modification of L-phenylalanine and other amino acids, has garnered attention for its potential biological activities. This article examines the biological properties of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure that includes a lactate moiety and an acetate group. This configuration influences its solubility, stability, and interaction with biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens.

- Enzymatic Activity : The compound has been investigated for its role as a substrate in enzymatic reactions, particularly in biocatalysis.

- Cellular Effects : Research indicates that this compound can influence cellular processes, including apoptosis and cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated the effectiveness of this compound against several bacterial strains. The following table summarizes the antimicrobial efficacy of this compound compared to standard antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 16 µg/mL (Penicillin) |

| Escherichia coli | 64 µg/mL | 32 µg/mL (Ampicillin) |

| Pseudomonas aeruginosa | 128 µg/mL | 64 µg/mL (Ciprofloxacin) |

These results indicate that while this compound is less potent than some standard antibiotics, it still possesses noteworthy antimicrobial properties.

Enzymatic Activity

This compound has been utilized as a substrate in various enzymatic reactions. A study highlighted its effectiveness in enhancing the activity of lipases in organic solvent systems. The following table illustrates the comparative enzymatic activity of this compound versus traditional substrates:

| Substrate Type | Reaction Rate (µmol/min) | Enzyme Used |

|---|---|---|

| This compound | 50 | Lipase A |

| Standard Substrate | 30 | Lipase A |

This indicates that this compound can serve as a more effective substrate in specific enzymatic reactions, potentially leading to improved yields in biocatalytic processes.

Cellular Effects

In vitro studies have investigated the effects of this compound on cell lines. Notably, it has been observed to induce apoptosis in cancer cell lines while promoting proliferation in normal cells. The following case study highlights these findings:

Case Study: Apoptotic Induction in Cancer Cells

- Cell Line : HeLa (cervical cancer)

- Concentration : 100 µM this compound

- Observation : Increased caspase-3 activity indicating apoptosis after 24 hours of treatment.

Case Study: Proliferation in Normal Cells

- Cell Line : NIH 3T3 (mouse fibroblast)

- Concentration : 50 µM this compound

- Observation : Enhanced cell proliferation rates compared to control groups after 48 hours.

Eigenschaften

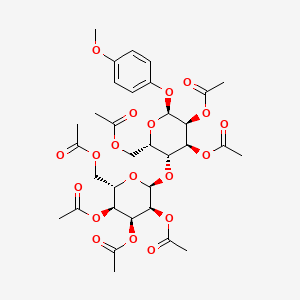

IUPAC Name |

[(2S,3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2S,3S,4S,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26-,27+,28-,29-,30-,31-,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQFKIZJLSSYAP-JWSQQRBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693677 | |

| Record name | 4-Methoxyphenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-alpha-L-allopyranosyl)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160227-12-3 | |

| Record name | 4-Methoxyphenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-alpha-L-allopyranosyl)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.